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An In-Depth Technical Review of BMS-919373: A Selectve IKur Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier current (IKur).[1][2][3] Developed by Bristol-Myers Squibb, this compound was investigated for the potential treatment of atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[3][4] The rationale behind its development lies in the atrium-specific expression of the Kv1.5 channel, offering a targeted therapeutic approach to prolong the atrial action potential and thereby suppress atrial arrhythmias, with a potentially lower risk of ventricular proarrhythmias.[5] Despite promising preclinical data, the clinical development of BMS-919373 was discontinued.[3][4] This technical guide provides a comprehensive review of the available preclinical literature on BMS-919373, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action

BMS-919373 exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1] This channel is a key component in the repolarization phase of the cardiac action potential, particularly in the atria.[5][6] By inhibiting the IKur current, **BMS-919373** prolongs the atrial action potential duration (APD), which in turn increases the effective refractory period (ERP) of atrial tissue. This prolongation of the refractory period is the primary mechanism by



which **BMS-919373** is thought to suppress the rapid and chaotic electrical activity characteristic of atrial fibrillation.

Quantitative In Vitro Pharmacology

The potency and selectivity of **BMS-919373** were evaluated through a series of in vitro electrophysiological and binding assays. The following tables summarize the key quantitative data from these studies.

Target	Assay Type	Cell Line	IC50 (nM)	Reference
Primary Target				
hKv1.5 (IKur)	Electrophysiolog y	СНО	50	[Gunaga et al., 2017]
Selectivity Panel				
hERG (Kv11.1)	Electrophysiolog y	HEK293	>30,000	[Gunaga et al., 2017]
hNav1.5	Electrophysiolog y	HEK293	>30,000	[Gunaga et al., 2017]
hCav1.2	Electrophysiolog y	HEK293	>30,000	[Gunaga et al., 2017]
hKv4.3/KChIP2.2	Electrophysiolog y	СНО	>10,000	[Gunaga et al., 2017]
hKir2.1	Electrophysiolog y	СНО	>10,000	[Gunaga et al., 2017]
Table 1: In Vitro Potency and Selectivity of BMS-919373.				

Preclinical Pharmacokinetics



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The pharmacokinetic profile of **BMS-919373** was assessed in multiple preclinical species. The compound demonstrated an acceptable cross-species pharmacokinetic profile.



Specie s	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/ mL)	t1/2 (h)	Bioava ilabilit y (%)	Refere nce
Rat	IV	2	-	-	1250	3.5	-	[Gunag a et al., 2017]
РО	10	850	1.0	4375	4.0	70	[Gunag a et al., 2017]	
Dog	IV	1	-	-	2100	8.0	-	[Gunag a et al., 2017]
РО	5	700	2.0	5250	8.5	50	[Gunag a et al., 2017]	
Rabbit	IV	1	-	-	1800	6.0	-	[Gunag a et al., 2017]
РО	5	600	1.5	3600	6.5	40	[Gunag a et al., 2017]	







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A phosphoramide prodrug of **BMS-919373** was also developed to mitigate pH-dependent absorption, which demonstrated improved solubility and an enhanced pharmacokinetic profile. [7]

Preclinical Efficacy

BMS-919373 demonstrated robust anti-arrhythmic effects in preclinical models of atrial fibrillation.



Animal Model	Arrhythmia Induction	Drug Administrat ion	Key Efficacy Endpoint	Results	Reference
Rabbit	Atrial burst pacing	IV infusion	Increase in Atrial Effective Refractory Period (AERP)	Dose- dependent increase in AERP	[Gunaga et al., 2017]
Canine	Vagal nerve stimulation and atrial burst pacing	IV infusion	Termination of induced atrial fibrillation	Effective in terminating	[7]
Table 3: Summary of In Vivo Efficacy of BMS-919373.					

Experimental Protocols In Vitro Electrophysiology

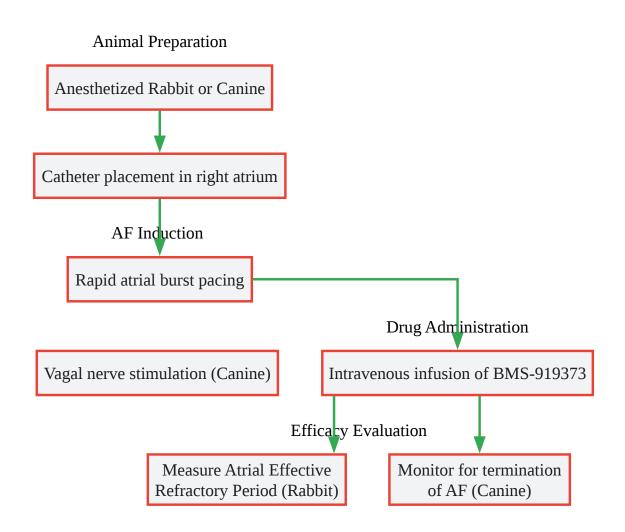
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells were stably transfected with the human cDNA for the ion channel of interest (e.g., KCNH2 for hERG, SCN5A for hNav1.5). Cells were cultured in appropriate media and maintained under standard conditions (37 °C, 5% CO2).

Voltage-Clamp Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system. The extracellular solution typically contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP, adjusted to pH 7.2. Specific voltage-clamp protocols were applied to elicit the target ionic currents. For example, to measure IKur, cells were held at -80 mV, and depolarizing steps to +40 mV for 200 ms were applied, followed by a repolarizing step to -40 mV to record the tail

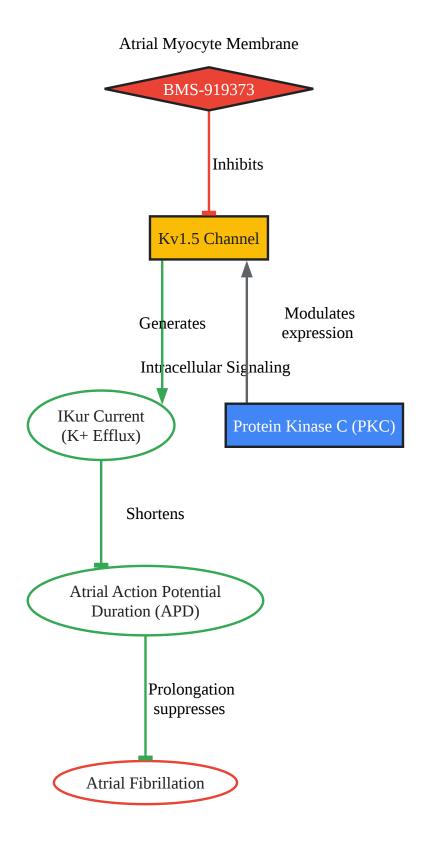


current. The effect of **BMS-919373** was assessed by applying increasing concentrations of the compound to the extracellular solution.









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